molecular formula C4H11ClN2O2 B3335146 2-Ethoxyacetohydrazide hydrochloride CAS No. 1049750-42-6

2-Ethoxyacetohydrazide hydrochloride

Cat. No. B3335146
CAS RN: 1049750-42-6
M. Wt: 154.59 g/mol
InChI Key: QJHKFYAAHZNVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyacetohydrazide hydrochloride is a chemical compound with the molecular formula C4H10N2O2.ClH . It has a molecular weight of 154.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Environmental Estrogens and Antiviral Research

  • Environmental Estrogens

    Research on compounds like Methoxychlor, an environmental estrogen, highlights the interest in understanding how chemical compounds can mimic natural hormones and potentially disrupt endocrine functions. Methoxychlor is metabolized into active estrogenic forms, affecting fertility and prenatal development. Studies like these underscore the importance of evaluating the environmental and physiological impacts of synthetic compounds, which could be relevant for assessing the safety and ecological effects of 2-Ethoxyacetohydrazide hydrochloride if it shares similar properties (Cummings, 1997).

  • Antiviral Properties

    The review on the use of Chloroquine and Hydroxychloroquine in treating SARS-CoV-2 infections reflects the ongoing search for effective treatments against viral infections. This research into repurposing existing drugs for new antiviral applications could inform similar investigations into this compound, particularly if it possesses antiviral properties (Oscanoa et al., 2020).

Synthetic Methodologies and Chemical Research

  • Heterocycles Synthesis

    The facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones through a three-component reaction highlights the importance of developing new synthetic methodologies for producing heterocyclic compounds. Research in this area could potentially include the synthesis of derivatives of this compound for applications in medicinal chemistry and materials science (Laroum et al., 2019).

  • Antioxidant Activity

    The evaluation of antioxidant activity in various compounds, including isoxazolone derivatives, underscores the broad interest in discovering compounds with potential health benefits. If this compound exhibits antioxidant properties, it could find applications in pharmaceutical research aimed at developing new therapeutic agents (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-ethoxyacetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHKFYAAHZNVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyacetohydrazide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxyacetohydrazide hydrochloride
Reactant of Route 3
2-Ethoxyacetohydrazide hydrochloride
Reactant of Route 4
2-Ethoxyacetohydrazide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Ethoxyacetohydrazide hydrochloride
Reactant of Route 6
2-Ethoxyacetohydrazide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.